molecular formula C13H18O3 B13814286 3-Hexyl-4-prop-2-enylfuran-2,5-dione

3-Hexyl-4-prop-2-enylfuran-2,5-dione

Cat. No.: B13814286
M. Wt: 222.28 g/mol
InChI Key: MRPYBMFALDUJLQ-UHFFFAOYSA-N
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Description

3-Hexyl-4-prop-2-enylfuran-2,5-dione is an organic compound that belongs to the furanone family. This compound is characterized by its unique structure, which includes a furan ring substituted with hexyl and prop-2-enyl groups. Furanones are known for their diverse chemical properties and applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hexyl-4-prop-2-enylfuran-2,5-dione can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of hexyl-substituted acetylenes with furan-2,5-dione in the presence of a strong acid catalyst can yield the desired compound. The reaction conditions typically involve refluxing the reactants in an organic solvent such as toluene or dichloromethane .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques such as column chromatography and recrystallization to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

3-Hexyl-4-prop-2-enylfuran-2,5-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents such as sodium borohydride or lithium aluminum hydride for reduction. Substitution reactions often require catalysts like palladium or copper complexes .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield hexyl-substituted furan-2,5-dicarboxylic acid, while reduction can produce hexyl-substituted tetrahydrofuranone .

Scientific Research Applications

3-Hexyl-4-prop-2-enylfuran-2,5-dione has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs for treating infections and inflammatory diseases.

    Industry: It is used in the production of fragrances, flavors, and other specialty chemicals

Mechanism of Action

The mechanism of action of 3-Hexyl-4-prop-2-enylfuran-2,5-dione involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism. The compound’s antioxidant properties are likely due to its ability to scavenge free radicals and prevent oxidative damage to cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Hexyl-4-prop-2-enylfuran-2,5-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Unlike Furaneol® and DMMF, which are primarily used for their aromatic qualities, this compound has broader applications in scientific research and industry due to its versatile reactivity and potential therapeutic benefits .

Properties

Molecular Formula

C13H18O3

Molecular Weight

222.28 g/mol

IUPAC Name

3-hexyl-4-prop-2-enylfuran-2,5-dione

InChI

InChI=1S/C13H18O3/c1-3-5-6-7-9-11-10(8-4-2)12(14)16-13(11)15/h4H,2-3,5-9H2,1H3

InChI Key

MRPYBMFALDUJLQ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC1=C(C(=O)OC1=O)CC=C

Origin of Product

United States

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